molecular formula C10H7BrF4O2 B12089111 Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B12089111
M. Wt: 315.06 g/mol
InChI Key: MMEUPBVTEGSCPS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

    Esterification: The formation of the ester group by reacting the carboxylic acid with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced, often leading to the removal of halogen atoms.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.

    Trifluoromethylating Agents: Such as Ruppert’s reagent for adding trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique substituents that may enhance drug efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
  • Methyl 2-bromobenzoate

Uniqueness

Ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific combination of substituents on the benzene ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

MMEUPBVTEGSCPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br

Origin of Product

United States

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